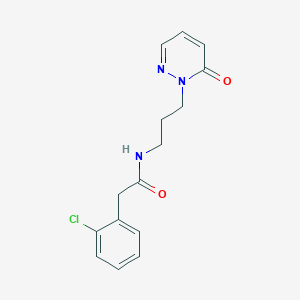
2-isonicotinoyl-N-(4-nitrophenyl)-1-hydrazinecarbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Isonicotinoyl-N-(4-nitrophenyl)-1-hydrazinecarbothioamide, also known as ISN, is a hydrazinecarbothioamide derivative of isonicotinic acid that has been used in a variety of scientific research applications. ISN is a colorless crystalline solid that is soluble in water, ethanol, and dimethyl sulfoxide (DMSO). It has a melting point of 152-154°C and a molecular weight of 299.3 g/mol. ISN was first synthesized in 2000 by the group of Dr. R.C. Smith at the University of California, Berkeley. Since then, it has been used in a variety of scientific research applications due to its unique properties.
Aplicaciones Científicas De Investigación
Antimycobacterial Activity
2-isonicotinoyl-N-(4-nitrophenyl)-1-hydrazinecarbothioamide and related compounds have been studied for their antimycobacterial activity. A study highlighted the preparation of various isonicotinoylhydrazinocarbothioamides tested against Mycobacterium tuberculosis, showing high activity towards isoniazid-resistant tuberculosis. One compound, in particular, was found to be significantly more potent than isoniazid (INH), a commonly used antitubercular agent, indicating these compounds' potential as effective treatments against tuberculosis strains resistant to conventional drugs (Sriram, Yogeeswari, & Priya, 2009).
Reductimetric Titrants
Research on the application of hydrazine derivatives, including isonicotinic acid hydrazide, as reductimetric titrants has been explored. Stability in various media and their rapid and quantitative reduction capabilities of inorganic systems have been discussed, suggesting their utility in analytical chemistry (Vulterin & Zýka, 1963).
Chelatometric Properties
The chelatometric properties of 1-isonicotinoyl-2-salicylidenehydrazine, a related compound, have been examined. Its ability to form complexes with various cations indicates its potential application in metal ion detection and quantification, contributing to analytical methods in environmental and biochemical research (Katiyar & Tandon, 1964).
Molecular Docking and Cytotoxicity
N-benzyl-2-isonicotinoylhydrazine-1-carbothioamide and its metal complexes have been synthesized and characterized, with studies on their molecular docking and cytotoxicity. The research demonstrates the potential of these compounds in cancer treatment, showing strong cytotoxicity against certain cancer cell lines (Abdel‐Rhman, Hussien, Mahmoud, & Hosny, 2019).
Antimicrobial Studies
Studies on the antimicrobial activities of hydrazinecarbothioamide derivatives have been conducted, showing effectiveness against various bacterial and fungal isolates. These findings underscore the potential of such compounds in developing new antimicrobial agents to combat resistant strains of bacteria and fungi (Sani & Yahaya, 2016).
Propiedades
IUPAC Name |
1-(4-nitrophenyl)-3-(pyridine-4-carbonylamino)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5O3S/c19-12(9-5-7-14-8-6-9)16-17-13(22)15-10-1-3-11(4-2-10)18(20)21/h1-8H,(H,16,19)(H2,15,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBCDRHBVTYSPEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=S)NNC(=O)C2=CC=NC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(2,3-Dihydro-1,4-benzodioxin-3-yl)ethyl]but-2-ynamide](/img/structure/B2862779.png)

![N-(4-fluorophenyl)-2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2862781.png)






![N-[2-(6,7-Dichloro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2862790.png)
![8-bromo-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione](/img/structure/B2862794.png)
![[(3-Methoxyphenyl)methyl]urea](/img/structure/B2862795.png)
![(4-Chlorophenyl){3-[(phenylsulfonyl)methyl]-1-benzofuran-2-yl}methanone](/img/structure/B2862800.png)
![N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,3-dimethylbutanamide](/img/structure/B2862802.png)